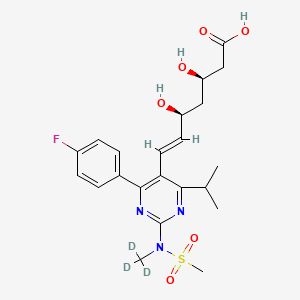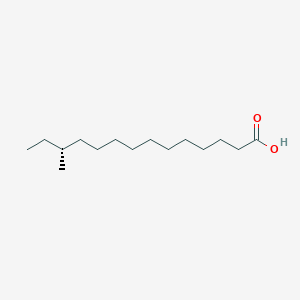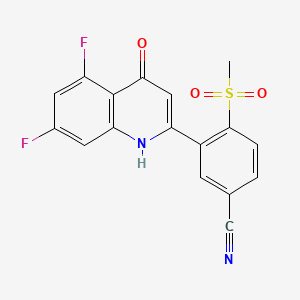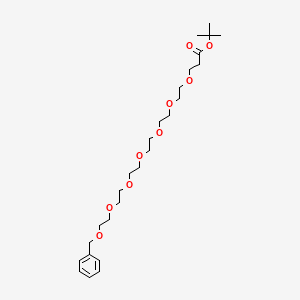
Thalidomide-5-PEG4-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thalidomide-5-PEG4-NH2 is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting it with a suitable reagent to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with a PEG linker to form Thalidomide-PEG.
Amine Conjugation: Finally, the PEGylated Thalidomide is reacted with an amine group to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The free form of the compound is prone to instability, so it is often converted to a stable salt form, such as this compound hydrochloride, which retains the same biological activity .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5-PEG4-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and biological activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and function.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Thalidomide-5-PEG4-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in studies of protein degradation pathways and the role of E3 ligases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Thalidomide-5-PEG4-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of the target protein to the ubiquitin-proteasome system, resulting in its selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play crucial roles in various cellular processes .
Comparaison Avec Des Composés Similaires
Thalidomide-5-PEG4-NH2 is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Pomalidomide-PEG4-NH2: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide-PEG4-NH2: A related compound with similar applications in protein degradation research.
Thalidomide-PEG4-NH2 hydrochloride: A stable salt form of this compound with similar biological activity.
This compound stands out due to its specific linker and amine group, which provide unique properties and applications in research and therapeutic development.
Propriétés
Formule moléculaire |
C21H27N3O8 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H27N3O8/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26/h1-2,13,17H,3-12,22H2,(H,23,25,26) |
Clé InChI |
NAAJPGFSGFFQGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)




![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)
![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)

